molecular formula C12H16O2 B3166365 (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol CAS No. 910629-24-2

(S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B3166365
CAS No.: 910629-24-2
M. Wt: 192.25 g/mol
InChI Key: DAXAFMSSNPTLPA-GFCCVEGCSA-N
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Description

(S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol is an organic compound with a unique structure that includes a phenyl group attached to a tetrahydro-2H-pyran ring via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of phenylmagnesium bromide with tetrahydro-2H-pyran-4-one, followed by reduction with sodium borohydride. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Anhydrous ether

    Reagents: Phenylmagnesium bromide, tetrahydro-2H-pyran-4-one, sodium borohydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Can be reduced to form the corresponding alcohol.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Phenyl(tetrahydro-2H-pyran-4-yl)carboxylic acid

    Reduction: Phenyl(tetrahydro-2H-pyran-4-yl)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(tetrahydro-2H-pyran-4-yl)methanol
  • Phenyl(tetrahydro-2H-pyran-4-yl)carboxylic acid
  • Phenyl(tetrahydro-2H-pyran-4-yl)amine

Uniqueness

(S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms.

Properties

IUPAC Name

(S)-oxan-4-yl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXAFMSSNPTLPA-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257368
Record name (αS)-Tetrahydro-α-phenyl-2H-pyran-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910629-24-2
Record name (αS)-Tetrahydro-α-phenyl-2H-pyran-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910629-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-Tetrahydro-α-phenyl-2H-pyran-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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